![molecular formula C6H7NO2 B1311285 2-Methylfuran-3-carboxamide CAS No. 22727-22-6](/img/structure/B1311285.png)
2-Methylfuran-3-carboxamide
Overview
Description
2-Methylfuran-3-carboxamide is a chemical compound with the molecular weight of 155.15 . It is also known as N-methoxy-N-methyl-3-furamide .
Synthesis Analysis
The synthesis of furan carboxamides, including this compound, can be achieved through various methods . For instance, one method involves the use of acyl chlorides and heterocyclic amine derivatives .Molecular Structure Analysis
The molecular structure of this compound has been characterized using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis
The unimolecular decomposition of 2-methylfuran is shown to proceed via hydrogen atom transfer reactions through singlet carbene intermediates which readily undergo ring opening to form collisionally stabilised acyclic C5H6O isomers before further decomposition to C1–C4 species . The fate of the primary abstraction product, 2-furanylmethyl radical, is shown to be thermal decomposition to the n-butadienyl radical and carbon monoxide through a series of ring opening and hydrogen atom transfer reactions .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid with an ethereal odor . It has a flash point of -22°F and is less dense than water and insoluble in water .Scientific Research Applications
Synthesis and Chemical Transformations
- The acetylation of 2-methylfuran-3-carboxamides, leading to derivatives with potential application in chemical synthesis, was explored by Maadadi et al. (2015) (R. Maadadi et al., 2015).
- Burgaz et al. (2007) studied oxidative cyclization involving 2-methylfuran-3-carboxamides, which contributes to the development of novel synthetic methods for heterocyclic compounds (E. Burgaz et al., 2007).
Antiviral Applications
- Apaydın et al. (2021) reported on the design and synthesis of compounds derived from 2-methylfuran-3-carbohydrazide, showing notable anti-influenza virus activity (Çağla Begüm Apaydın et al., 2021).
Antimicrobial Activity
- Zanatta et al. (2007) synthesized a new series of furan-3-carboxamides and evaluated their antimicrobial activity, underscoring their potential in developing new antimicrobial agents (N. Zanatta et al., 2007).
Cancer Research
- Penning et al. (2009) explored cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including compounds with a 2-methylpyrrolidin-2-yl structure, for cancer treatment (T. Penning et al., 2009).
Fungicide Development
- White and Thorn (1975) studied the structure-activity relationships of carboxamide compounds, including those related to 2-methylfuran-3-carboxamide, for fungicide applications (G. A. White & G. Thorn, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
Furan derivatives, including 2-methylfuran-3-carboxamide, have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
Furan derivatives are known for their remarkable therapeutic efficacy , which suggests good bioavailability.
Result of Action
Furan derivatives have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, furan carboxamides are known to undergo photodegradation in sunlit surface waters, involving singlet oxygen and triplet chromophoric dissolved organic matter . This suggests that light exposure could influence the stability and efficacy of this compound.
properties
IUPAC Name |
2-methylfuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXBBUFJNINBPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444592 | |
Record name | 2-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22727-22-6 | |
Record name | 2-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-methylfuran-3-carboxamide relate to its antifungal activity?
A: Research indicates that the structure of this compound plays a crucial role in its antifungal activity. Studies comparing various N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides revealed that specific heterocyclic moieties, including this compound, exhibit potent activity against both Botrytis cinerea and Pyricularia oryzae. [] This suggests that the presence of the 2-methylfuran ring system within the carboxamide structure is important for its interaction with the biological target and subsequent antifungal effect.
Q2: Are there any other promising compounds with similar structures and activities?
A: Yes, research has identified other potent compounds within the same structural family. For instance, 4-methylthiazole-5-carboxamide (BC340) and 2-chloropyridine-3-carboxamide (BC723) demonstrated comparable or even stronger antifungal activity against both B. cinerea and P. oryzae. [] This highlights the potential of exploring various heterocyclic carboxamides as potential antifungal agents.
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